![molecular formula C12H7Br2NO B2800752 6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one CAS No. 39158-40-2](/img/structure/B2800752.png)

6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure and bromine substituents make it an interesting candidate for further investigation in cancer therapy .

- Tandem Reactions : The synthesis of 2,3-disubstituted indoles from 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione involves a tandem reduction/condensation/fragmentation/cyclization sequence. This method provides access to a diverse range of 2,3-disubstituted indoles .

Medicinal Chemistry and Drug Development

Organic Synthesis and Methodology

Computational Chemistry and Mechanistic Studies

Mechanism of Action

Target of Action

The primary target of 6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one, also known as 9,11-dibromo-2-methyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-3-one, is the Atg4B protein and the Bromodomain and Extra-Terminal Domain (BET) . These targets play crucial roles in autophagy and transcription regulation, respectively.

Mode of Action

This compound acts as an inhibitor of its targets. It binds to the active sites of Atg4B and BET, preventing them from performing their normal functions . The exact nature of these interactions and the resulting changes are subject to ongoing research.

Biochemical Pathways

The inhibition of Atg4B and BET affects the autophagy pathway and transcription regulation pathway , respectively . These pathways are involved in various cellular processes, including cell survival during nutrient deprivation and regulation of gene expression. The downstream effects of these disruptions can lead to changes in cell behavior and can potentially be harnessed for therapeutic purposes.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific context of its use. In general, inhibition of Atg4B and BET can lead to disruption of autophagy and altered gene expression , respectively . These changes can have various effects on cells, potentially leading to cell death or changes in cell function.

properties

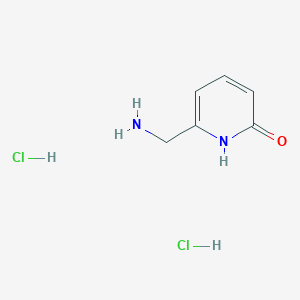

IUPAC Name |

6,8-dibromo-1-methylbenzo[cd]indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br2NO/c1-15-11-9(14)5-8(13)6-3-2-4-7(10(6)11)12(15)16/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXKIPHXCJUPKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C3=C2C(=CC=C3)C1=O)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]butanamide](/img/structure/B2800675.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2800676.png)

![Methyl 3-{[(3-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2800680.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2800682.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide](/img/structure/B2800686.png)